Cas no 2070921-91-2 (3-(1,3,2-Dioxaborolan-2-yl)benzoic acid)

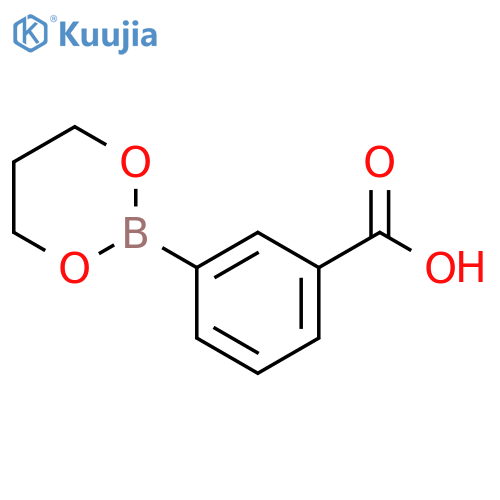

2070921-91-2 structure

商品名:3-(1,3,2-Dioxaborolan-2-yl)benzoic acid

CAS番号:2070921-91-2

MF:C10H11BO4

メガワット:206.002943277359

MDL:MFCD09839112

CID:4786421

3-(1,3,2-Dioxaborolan-2-yl)benzoic acid 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 3-(1,3,2-dioxaborinan-2-yl)-

- 3-carboxyphenylboronic acid-1,3-propanediol ester

- 3-(1,3,2-Dioxaborolan-2-yl)benzoic acid

-

- MDL: MFCD09839112

- インチ: 1S/C10H11BO4/c12-10(13)8-3-1-4-9(7-8)11-14-5-2-6-15-11/h1,3-4,7H,2,5-6H2,(H,12,13)

- InChIKey: VBPHVROQWZGKMS-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)C1=CC=CC(B2OCCCO2)=C1

じっけんとくせい

- 密度みつど: 1.24±0.1 g/cm3(Predicted)

- ふってん: 420.0±28.0 °C(Predicted)

- 酸性度係数(pKa): 4.20±0.10(Predicted)

3-(1,3,2-Dioxaborolan-2-yl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB541441-1 g |

3-(1,3,2-Dioxaborinan-2-yl)benzoic acid; . |

2070921-91-2 | 1g |

€201.10 | 2023-04-14 | ||

| 1PlusChem | 1P01XC4Z-1g |

3-(1,3,2-Dioxaborinan-2-yl)benzoic acid |

2070921-91-2 | 98% | 1g |

$44.00 | 2023-12-19 | |

| Ambeed | A1438726-100mg |

3-(1,3,2-Dioxaborinan-2-yl)benzoic acid |

2070921-91-2 | 98% | 100mg |

$14.0 | 2025-03-04 | |

| Ambeed | A1438726-5g |

3-(1,3,2-Dioxaborinan-2-yl)benzoic acid |

2070921-91-2 | 98% | 5g |

$74.0 | 2025-03-04 | |

| Aaron | AR01XCDB-5g |

3-(1,3,2-Dioxaborinan-2-yl)benzoic acid |

2070921-91-2 | 98% | 5g |

$116.00 | 2023-12-14 | |

| Aaron | AR01XCDB-100mg |

3-(1,3,2-Dioxaborinan-2-yl)benzoic acid |

2070921-91-2 | 98% | 100mg |

$10.00 | 2025-02-12 | |

| abcr | AB541441-250 mg |

3-(1,3,2-Dioxaborinan-2-yl)benzoic acid; . |

2070921-91-2 | 250MG |

€119.10 | 2023-04-14 | ||

| abcr | AB541441-250mg |

3-(1,3,2-Dioxaborinan-2-yl)benzoic acid; . |

2070921-91-2 | 250mg |

€83.40 | 2025-03-19 | ||

| abcr | AB541441-1g |

3-(1,3,2-Dioxaborinan-2-yl)benzoic acid; . |

2070921-91-2 | 1g |

€111.70 | 2025-03-19 | ||

| 1PlusChem | 1P01XC4Z-250mg |

3-(1,3,2-Dioxaborinan-2-yl)benzoic acid |

2070921-91-2 | 98% | 250mg |

$17.00 | 2023-12-19 |

3-(1,3,2-Dioxaborolan-2-yl)benzoic acid 関連文献

-

1. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141

-

Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

2070921-91-2 (3-(1,3,2-Dioxaborolan-2-yl)benzoic acid) 関連製品

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量